molecular formula C12H16O B14712647 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol CAS No. 23446-56-2

4-Methyl-2-(3-methylbut-2-en-1-yl)phenol

Cat. No.: B14712647
CAS No.: 23446-56-2
M. Wt: 176.25 g/mol
InChI Key: AYYLFIXOSLEFKR-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methylbut-2-en-1-yl)phenol is a synthetic phenolic compound of significant interest in medicinal and organic chemistry research. This compound features a phenol core structure substituted with a methyl group and a prenyl (3-methylbut-2-en-1-yl) chain, a structural motif found in various bioactive natural products. Researchers investigate such prenylated phenols for their potential as versatile building blocks in the semi-synthesis of more complex molecules, following the approach used in developing thymol and carvacrol derivatives as antimicrobial agents . The structural characteristics of this compound, particularly the prenyl side chain, are associated with enhanced interaction with biological membranes and increased lipophilicity, which can be crucial for its bioactivity and physicochemical properties. In research settings, this compound serves as a key intermediate for exploring structure-activity relationships (SAR). Studies on analogous compounds demonstrate that modifications to the phenolic core, including alkylation and prenylation, can lead to broad-spectrum growth inhibition of various bacterial strains . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

23446-56-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-methyl-2-(3-methylbut-2-enyl)phenol

InChI

InChI=1S/C12H16O/c1-9(2)4-6-11-8-10(3)5-7-12(11)13/h4-5,7-8,13H,6H2,1-3H3

InChI Key

AYYLFIXOSLEFKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with 3-methyl-2-buten-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature and pressure being key parameters .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in halogenated phenols or other substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

a. 4-(3-Methylbut-2-en-1-yl)phenol (CAS 1200-09-5)

  • Structure : Prenyl group at the 4-position instead of 2-position.
  • Properties : Increased steric hindrance around the hydroxyl group due to para-substitution, which may reduce hydrogen-bonding capacity compared to the ortho-substituted target compound. This isomer is used in fragrance synthesis and exhibits distinct reactivity in electrophilic substitution reactions .

b. 2-(3-Methylbut-2-en-1-yl)phenol

  • Structure : Lacks the methyl group at the 4-position.
  • Synthesis: Prepared via NaH-mediated alkylation of phenol with prenyl chloride, yielding 65% efficiency .
  • Bioactivity : Demonstrates moderate antioxidant activity in DPPH assays, but the absence of the 4-methyl group may reduce stability and hydrophobic interactions in biological systems .
Substituent Variations

a. 4-Methyl-2-(2,4,4-trimethylpentan-2-yl)phenol

  • Structure : Bulkier 2,4,4-trimethylpentan-2-yl substituent instead of prenyl.
  • Bioactivity : Found in Cyperus rotundus extracts, this compound exhibits strong α-glucosidase inhibitory activity (IC50 = 383.75 µg/mL) and antioxidant properties (DPPH IC50 = 418.74 µg/mL). The branched alkyl chain enhances hydrophobic binding to enzyme active sites .

b. 4-Bromo-2-(3-methylbut-2-en-1-yl)phenol

  • Structure : Bromine atom at the 4-position instead of methyl.
  • Likely exhibits enhanced antibacterial activity compared to non-halogenated analogues .

c. 4-Methyl-2-(1-phenylethyl)phenol

  • Structure : Aromatic benzyl group replaces the aliphatic prenyl chain.
  • Applications : Used as a preservative due to antibacterial and antioxidant properties. The aromatic substituent may favor π-π stacking interactions in molecular targets .

a. α-Mangostin Derivatives

  • Example : 1-Hydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-9-oxo-9H-xanthene-3,6-diyl bis(2-bromobenzoate).
  • Bioactivity: Superior antioxidant activity compared to simpler prenylated phenols, attributed to multiple phenolic and prenyl groups .

b. Phenolic Compounds from Actinomycetes

  • Example: Phenol, 2,5-bis(1,1-dimethylethyl)- and phenol, 2,20-methylenebis[6-(1,1-dimethylethyl)-4-methyl-].

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using prenyl derivatives (e.g., 3-methylbut-2-en-1-ol) and 4-methylphenol under acidic catalysis. Key steps include:
  • Reflux conditions : Use anhydrous AlCl₃ or BF₃·Et₂O as a catalyst in dichloromethane at 40–60°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~6.7–7.2 ppm for aromatic protons, δ ~1.6–1.8 ppm for prenyl methyl groups) and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement, noting:
  • Data collection : Cool crystals to 100 K to minimize thermal motion. Resolve potential twinning (common in phenolic derivatives) using the TWIN/BASF commands in SHELXL .
  • Hydrogen bonding : Identify intramolecular O–H⋯N bonds (if present) and intermolecular C–H⋯O interactions. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies packing contributions (e.g., 25–30% H⋯H, 20–25% C⋯H interactions) .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer :
  • UV-Vis spectroscopy : Monitor λₘₐₓ shifts in acidic/neutral/basic buffers (e.g., 270–290 nm for phenolic π→π* transitions).
  • FT-IR : Track O–H stretching (~3200–3400 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) to detect degradation .
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to identify degradation products (e.g., oxidation of the prenyl group) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state properties of this compound?

  • Methodological Answer :
  • Hirshfeld surface analysis : Calculate 2D fingerprint plots to quantify interactions (e.g., 25–30% H⋯H, 20–25% C⋯H, 5–10% O⋯H). Compare with DFT-optimized geometries (B3LYP/6-311G(d,p)) to validate experimental vs. theoretical bond lengths/angles .
  • Graph-set analysis : Classify hydrogen-bonding motifs (e.g., S(6) rings for intramolecular O–H⋯N bonds) using Mercury software .

Q. What computational strategies are effective for predicting the compound’s reactivity in radical scavenging assays?

  • Methodological Answer :
  • DFT calculations : Compute HOMO-LUMO gaps (e.g., ΔE ~4–5 eV for phenolic antioxidants) and Fukui indices to identify nucleophilic sites (e.g., O–H group). Use Gaussian 16 with solvent models (e.g., PCM for ethanol) .
  • Molecular docking : Screen against biological targets (e.g., COX-2) using AutoDock Vina. Validate with in vitro assays (e.g., DPPH radical scavenging IC₅₀ ~20–50 µM) .

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved for this compound?

  • Methodological Answer :
  • Disorder modeling : Split prenyl group occupancies using PART/SUMP commands in SHELXL. Apply ISOR/SIMU restraints to suppress unrealistic thermal ellipsoids .
  • Twinned refinement : For cases of pseudo-merohedral twinning, use HKLF5 format in SHELXL and refine twin laws (e.g., 180° rotation about [100]) .

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